molecular formula C10H17NO2 B1597059 Methyl 2-isocyanooctanoate CAS No. 730964-71-3

Methyl 2-isocyanooctanoate

Cat. No. B1597059
CAS RN: 730964-71-3
M. Wt: 183.25 g/mol
InChI Key: RJIXWGJZEMHORO-UHFFFAOYSA-N
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Description

“Methyl 2-isocyanooctanoate” is a chemical compound with the molecular formula C10H17NO2 . It is also known by its synonyms “2-ISOCYANOOCTANOIC ACID METHYL ESTER” and "METHYL-2-ISOCYANOOCTANOATE" .


Synthesis Analysis

The synthesis of isocyanates, such as “Methyl 2-isocyanooctanoate”, can be achieved through various methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .


Molecular Structure Analysis

The molecular structure of “Methyl 2-isocyanooctanoate” consists of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES string CCCCCCC(C(=O)OC)N#C .


Chemical Reactions Analysis

Isocyanates, including “Methyl 2-isocyanooctanoate”, can undergo various chemical reactions. One significant reaction is with water, forming carbamate or imidic acid . This reaction involves hydrolysis across both the N-C and C-O bonds of the isocyanate .

Scientific Research Applications

Applications in Organic Synthesis

Isocyanates, including compounds structurally related to Methyl 2-isocyanooctanoate, are pivotal in organic chemistry, particularly in the synthesis of polyurethanes, ureas, and carbamates. Their reactivity with alcohols to form urethanes and with amines to produce urea derivatives underpins their versatility in creating polymers, coatings, adhesives, and elastomers. For example, studies have explored the synthesis of enantiopure compounds and complex molecular architectures utilizing isocyanate functionalities, showcasing the role of isocyanates in medicinal chemistry and drug design (Basu Baul et al., 2009).

Polymer Science and Materials Engineering

In polymer science, isocyanates contribute to the development of materials with tailored properties, such as improved mechanical strength, chemical resistance, and thermal stability. The use of isocyanate compounds in producing polyurethane foams, which are utilized in various applications from insulation materials to automotive parts, is well-documented. The research extends to exploring bio-based polyols for eco-friendly polyurethane production, potentially involving methyl esters and isocyanates derived from renewable sources.

Environmental and Safety Studies

Research on the environmental and safety aspects of isocyanate use, including toxicology and exposure risk assessments, informs best practices in handling and industrial application. Studies on the noxious effects of isocyanates and strategies to mitigate their impact on health and the environment are crucial (Bessac et al., 2009). Understanding the mechanisms of irritation and toxicity helps in developing safer isocyanate-based products and processes.

Future Directions

The future directions of research involving isocyanates, such as “Methyl 2-isocyanooctanoate”, could involve their potential in many areas of drug discovery and design . They could be considered as an unconventional pharmacophore, especially useful as a metal-coordinating warhead .

properties

IUPAC Name

methyl 2-isocyanooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9H,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIXWGJZEMHORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374795
Record name Methyl 2-isocyanooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

730964-71-3
Record name Methyl 2-isocyanooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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